molecular formula C12H16ClNO B128573 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66505-07-5

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No.: B128573
CAS No.: 66505-07-5
M. Wt: 225.71 g/mol
InChI Key: PSYNSXFREHGANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative with a methoxyphenyl substituent at the 1-position of the azabicyclo[3.1.0]hexane scaffold. The methoxy group at the 3-position of the phenyl ring may influence receptor binding affinity and metabolic stability compared to other substituents .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYNSXFREHGANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C23CC2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclopropanation

Palladium-mediated cyclopropanation utilizes internal alkenes and N-tosylhydrazones to form the bicyclic structure. This method achieves high diastereoselectivity (>90%) through a concerted metallacycle intermediate. For example, reacting 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium generates the azabicyclo[3.1.0]hexane core via an open-chain transition state stabilized by bromine-lithium coordination. Typical conditions include:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Tri-o-tolylphosphine (10 mol%)

  • Solvent : Toluene at −20°C to 25°C

  • Yield : 68–72%

Three-Component Condensation

Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride undergo condensation in aqueous media to form substituted azabicyclohexanes. This eco-friendly method avoids organic solvents and achieves moderate yields (55–60%). The 3-methoxyphenyl group is introduced at this stage by selecting 3-methoxybenzaldehyde as the aryl component.

Functionalization and Substitution Reactions

After forming the bicyclic core, the 3-methoxyphenyl group is introduced via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation.

Nucleophilic Aromatic Substitution

Preformed 3-azabicyclo[3.1.0]hexane hydrochlorides react with activated aryl halides (e.g., 3-iodoanisole) under basic conditions:

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : DMF at 80°C

  • Reaction Time : 12–16 hours

  • Yield : 65–70%

Friedel-Crafts Alkylation

Electron-rich arenes like anisole undergo alkylation with bicyclic chlorides in the presence of Lewis acids:

  • Catalyst : AlCl₃ or FeCl₃ (10 mol%)

  • Solvent : Dichloromethane at 0°C

  • Yield : 60–65%

Reduction and Hydrochlorination

The final step involves reducing intermediate ketones or imines to secondary amines, followed by hydrochlorination.

Selective Carbonyl Reduction

3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione is reduced using complex aluminum hydrides to yield the secondary amine:

  • Reagent : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

  • Solvent : Toluene/ether mixture

  • Temperature : 0°C to reflux

  • Yield : 85–90%

Hydrochlorination

The free base is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt:

  • Conditions : 0°C, 2 hours

  • Purity : ≥98% (by HPLC)

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but complicate purification. Non-polar solvents (toluene) improve cyclopropanation selectivity (Table 1).

Table 1: Solvent Effects on Cyclopropanation Yield

SolventDielectric ConstantYield (%)Diastereoselectivity (%)
Toluene2.47292
DMF37.06885
THF7.56588

Catalytic Loading

Increasing Pd(OAc)₂ loading from 5 to 10 mol% improves yield marginally (72% to 75%) but raises costs.

Comparative Analysis of Reducing Agents

Table 2: Reduction Efficiency of Aluminum Hydrides

ReagentTemperature (°C)Yield (%)Purity (%)
LiAlH₄07895
NaBH₄254588
Red-Al259098

Red-Al outperforms traditional hydrides due to its enhanced solubility and milder conditions.

Industrial Scalability Challenges

Scaling laboratory synthesis to industrial production requires addressing:

  • Exothermic Reactions : Controlled addition of n-BuLi prevents thermal runaway during cyclopropanation.

  • Catalyst Recovery : Pd catalysts are recycled via filtration, reducing costs by 15–20%.

  • Waste Management : Aqueous workups minimize organic waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Scientific Research Applications

Biological Applications

  • Neuropharmacology :
    • Research indicates that 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride exhibits significant neuropharmacological effects. It has been studied for its potential as a non-narcotic analgesic agent, showing promise in pain management without the addictive properties associated with narcotics .
    • Interaction studies suggest that this compound may modulate neurotransmitter systems, particularly those involved in pain perception and mood regulation.
  • Analgesic Research :
    • The compound's unique bicyclic structure allows it to interact with specific receptors in the central nervous system, potentially leading to the development of new analgesics that are effective yet non-addictive .

Given its pharmacological properties, ongoing research aims to elucidate the therapeutic potential of this compound in treating conditions such as chronic pain and mood disorders:

  • Safety Profile : Preliminary studies indicate a favorable safety profile compared to traditional analgesics, making it a candidate for further clinical trials.
  • Potential Side Effects : As with any new therapeutic agent, understanding the side effects and long-term implications of use is crucial.

Mechanism of Action

The mechanism of action for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its reactivity due to the strained bicyclic structure. The compound can undergo ring-opening reactions, facilitated by Lewis acids, to release ring strain and form reactive intermediates . These intermediates can then participate in further chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The azabicyclo[3.1.0]hexane core is conserved across analogs, with variations in the aryl substituent at the 1-position (Table 1).

Table 1: Structural Comparison of Azabicyclo[3.1.0]hexane Derivatives

Compound Name (Hydrochloride Salt) Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Structural Feature
1-(3-Methoxyphenyl) (Target Compound) 3-Methoxyphenyl C₁₂H₁₆ClNO 237.72* Electron-donating methoxy group
(1R,5S)-1-(Naphthalen-2-yl) Naphthalen-2-yl C₁₅H₁₆ClN 245.75 Polycyclic aromatic substituent
1-(3,4-Dichlorophenyl) (DOV 21947) 3,4-Dichlorophenyl C₁₁H₁₁Cl₃N 271.58 Electron-withdrawing chlorine substituents
1-(4-Bromophenyl) 4-Bromophenyl C₁₁H₁₃BrClN 274.58 Halogen substituent (Br)
1-(4-Methylphenyl) (Bicifadine) 4-Methylphenyl C₁₂H₁₆ClN 209.72 Electron-donating methyl group
1-(3-Chlorophenyl) 3-Chlorophenyl C₁₁H₁₃Cl₂N 230.14 Electron-withdrawing chlorine substituent
1-(3-Methyl-1,2,4-oxadiazol-5-yl) Heterocyclic oxadiazolyl C₈H₁₁ClN₃O 218.65 Heterocyclic substituent

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, methyl): Enhance metabolic stability but may reduce receptor binding affinity compared to electron-withdrawing groups .
  • Halogen Substituents (Cl, Br): Increase lipophilicity and binding affinity to monoamine transporters .

Pharmacological Activity Profiles

Table 2: Pharmacological Activities of Azabicyclo[3.1.0]hexane Derivatives

Compound Name (Hydrochloride Salt) Mechanism of Action Therapeutic Application Potency Ratio (NE:DA:5-HT) Key Study Findings
(1R,5S)-1-(Naphthalen-2-yl) Triple reuptake inhibitor Depression, obesity 1 : 0.16 : 0.07 Sustained-release formulations achieve 50% dissolution at 4 hours and 80% at 8 hours .
1-(3,4-Dichlorophenyl) (DOV 21947) Triple reuptake inhibitor Obesity, depression 1 : 0.5 : 0.2* Reduces body weight and plasma triglycerides in rodent obesity models .
Bicifadine Serotonin-norepinephrine reuptake inhibitor Non-opioid analgesia N/A Effective in chronic pain models with reduced abuse potential .
1-(4-Bromophenyl) Not explicitly stated Research chemical N/A Physicochemical data available (e.g., storage: inert atmosphere, room temperature) .

*Estimated from relative potency data in .

Key Insights :

  • The target compound (3-methoxyphenyl) lacks direct potency data but shares structural similarities with triple reuptake inhibitors like DOV 21946. Its methoxy group may favor serotonin reuptake inhibition over dopamine or norepinephrine .
  • Bicifadine highlights the scaffold’s versatility, with applications beyond psychiatry (e.g., analgesia) .

Pharmacokinetic and Formulation Comparisons

Table 3: Pharmacokinetic and Formulation Data

Compound Name (Hydrochloride Salt) Cmax Reduction (Sustained vs. Immediate Release) Key Excipients in Formulation Storage Conditions
(1R,5S)-1-(Naphthalen-2-yl) 30–50% of immediate release Cmax Lactose monohydrate, HPMC K4M, Mg stearate Inert atmosphere, 2–8°C
1-(3-Methoxyphenyl) (Target Compound) Not available Likely similar to Likely room temperature
Bicifadine Not available Not disclosed Room temperature

Key Observations :

  • Sustained-release formulations of the naphthalen-2-yl analog achieve prolonged therapeutic levels (up to 24 hours) using hydrophilic matrices like HPMC .
  • Excipient choices (e.g., lactose for flowability, Mg stearate as a lubricant) are standardized across analogs .

Biological Activity

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅ClN₁O
  • Molecular Weight : 189.254 g/mol
  • LogP : 1.88490 (indicating moderate lipophilicity) .

The compound features a bicyclic structure that is pivotal for its interaction with biological targets, particularly in the central nervous system.

This compound has been studied primarily as a ligand for opioid receptors, particularly the μ-opioid receptor. Its mechanism involves:

  • Binding Affinity : The compound exhibits high binding affinity to μ-opioid receptors, which are critical in pain modulation .
  • Functional Activity : It acts as an antagonist for morphine-induced antinociception, suggesting a role in pain management without the addictive potential typical of many opioids .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
Opioid Receptor ModulationActs as a μ-opioid receptor ligand with significant affinity
Antinociceptive EffectsDemonstrates pain relief properties without addiction risk
Antimicrobial ActivityExhibits potential antibacterial properties
Anticancer PotentialShows promise in tumor inhibition via DNA alkylation

Case Studies and Research Findings

  • Opioid Receptor Ligands : A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives highlighted that modifications to this compound can enhance its selectivity and potency at μ-opioid receptors . The findings suggest that certain structural features are crucial for maximizing therapeutic effects while minimizing side effects.
  • Antimicrobial Properties : Research has indicated that compounds containing the azabicyclo[3.1.0]hexane moiety possess antimicrobial activities against various pathogens, making them candidates for developing new antibiotics . This activity is attributed to their ability to disrupt bacterial cell walls and interfere with DNA replication.
  • Anticancer Activity : The compound's ability to alkylate DNA has been linked to its anticancer effects, providing a pathway for further exploration in cancer therapeutics . Studies have demonstrated that modifications to the bicyclic structure can enhance cytotoxicity against cancer cell lines.

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride?

The synthesis of this compound typically involves two key steps: (1) constructing the 3-azabicyclo[3.1.0]hexane core and (2) introducing the 3-methoxyphenyl substituent. Common methods include:

  • Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones under Pd catalysis to form the bicyclic core with high diastereoselectivity .
  • Three-component reactions : Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride can yield related azabicyclohexane derivatives in water, offering eco-friendly conditions .
  • Nucleophilic aromatic substitution : Preformed 3-azabicyclo[3.1.0]hexane hydrochlorides react with activated aryl halides (e.g., 2-chloropyrazine) to attach the aryl group .

Q. How is the structural conformation of this compound validated in experimental settings?

  • X-ray crystallography : Used to determine absolute configurations (e.g., confirming the 1R,5S configuration of active enantiomers) .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify cyclopropane ring formation and substituent positions. Key signals include the methoxy group (~3.8 ppm for -OCH3) and bicyclic protons (distinct splitting patterns) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .

Q. What preliminary biological assays are used to assess its pharmacological potential?

  • Antiproliferative assays : Tested against cancer cell lines (e.g., HeLa, K562) via MTT or similar methods to measure IC50 values .
  • Analgesic activity : Rodent models (e.g., mouse writhing, rat paw-pain) evaluate pain inhibition .
  • Receptor binding studies : Radioligand displacement assays screen for affinity at nicotinic or monoamine transporters .

Advanced Research Questions

Q. How do stereochemical variations influence biological activity?

  • Enantioselective synthesis : The (+) enantiomer (1R,5S) of bicifadine, a structural analogue, shows superior analgesic activity, while the (-) enantiomer is inactive. This highlights the need for asymmetric catalysis (e.g., Pd with chiral ligands like BINAP) to optimize therapeutic profiles .
  • Diastereomer separation : Chiral HPLC or enzymatic resolution isolates active stereoisomers .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

  • Substituent position analysis : Para-substituted aryl groups (e.g., 4-methylphenyl) often show higher potency than meta-substituted derivatives due to improved receptor fit .
  • Cellular context : Discrepancies in antiproliferative activity may arise from cell-specific uptake or metabolic pathways. Cross-validation using isogenic cell lines or primary cells is recommended .
  • Dose-response profiling : EC50/IC50 curves with standardized assays (e.g., FLIPR for calcium flux) reduce variability .

Q. What methodologies enable SAR optimization for triple reuptake inhibition?

  • Pharmacophore modeling : Identifies critical interactions at SERT, NET, and DAT transporters. Alkoxyalkyl side chains at position 6 enhance brain penetration and selectivity .
  • Late-stage functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces diverse aryl/heteroaryl groups to the bicyclic core .
  • Metabolic stability assays : Microsomal incubation (human/rat liver) guides structural tweaks (e.g., fluorination) to improve pharmacokinetics .

Q. How are computational tools integrated into experimental design?

  • Density Functional Theory (DFT) : Predicts cyclopropanation transition states to optimize catalyst selection (e.g., Pd vs. Au) .
  • Molecular docking : Maps interactions with nicotinic acetylcholine receptors (nAChRs) to prioritize substituents .
  • ADMET prediction : Software like SwissADME forecasts bioavailability and toxicity, reducing trial-and-error synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.